molecular formula C16H15NO3S B2581203 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one CAS No. 797780-54-2

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one

Cat. No. B2581203
CAS RN: 797780-54-2
M. Wt: 301.36
InChI Key: QGLZFPCRHDLCIQ-UHFFFAOYSA-N
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Description

“3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one” is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It has a molecular formula of C16H15NO3S and an average mass of 301.360 Da .


Molecular Structure Analysis

The molecular structure of “3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one” consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Catalytic Applications

The interaction of related compounds with molybdenum and encapsulation in zeolite Y has shown to serve as an efficient catalyst for the oxidation of primary alcohols and hydrocarbons, indicating potential catalytic applications for similar benzothiazol derivatives (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescence Sensing

Benzothiazole derivatives have been applied in fluorescent probes sensing pH and metal cations, demonstrating their utility in chemical sensing and environmental monitoring applications (Tanaka et al., 2001).

Antimicrobial Activity

The synthesis of new pyridine derivatives incorporating benzothiazole moieties has been explored, showing variable and modest antimicrobial activity against bacteria and fungi. This suggests the potential of benzothiazole derivatives as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Electroluminescent Device Properties

Zn(II)-chelated complexes based on benzothiazole derivatives have been investigated for their potential in producing white-light emission, indicating applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices (Roh et al., 2009).

properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13-7-3-4-8-14(13)20-11-10-17-12-6-2-5-9-15(12)21-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZFPCRHDLCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one

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